GPR88 Agonist Activity: A Defined EC50 Value Enables CNS Target Engagement Studies
The (1R,2R)-free base form of this cyclopropane building block is a characterized GPR88 agonist, demonstrating an EC50 of 14 nM in a cellular cAMP functional assay . This contrasts with the (1S,2S)-enantiomer scaffold, which yields a 5-fold less potent derivative ((1S,2S)-2-PCCA EC50 = 373 nM), highlighting the criticality of the (1R,2R) configuration for optimal receptor interaction . A different building block, the 1-substituted isomer (CAS 610791-39-4), has no documented GPR88 activity, representing a complete loss of function for this target .
| Evidence Dimension | GPR88 Agonist Potency (cAMP EC50) |
|---|---|
| Target Compound Data | 14 nM |
| Comparator Or Baseline | Derivative from (1S,2S)-isomer scaffold: 373 nM |
| Quantified Difference | ~26.6-fold greater potency for the (1R,2R)-configured scaffold. |
| Conditions | GPR88 cAMP functional assay in CHO cells co-expressing PPLS-HA. |
Why This Matters
For CNS drug discovery programs targeting GPR88, sourcing the specific (1R,2R)-stereoisomer is essential to achieve required potency and to study the target's pharmacology, as the (1S,2S)-enantiomer and 1-substituted isomer fail to provide comparable activity.
